molecular formula C23H22ClN7O2 B2521224 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872594-32-6

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2521224
CAS No.: 872594-32-6
M. Wt: 463.93
InChI Key: HEDZODDTSLZFHP-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology research. This compound is structurally characterized by a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, which functions as a kinase-inhibitory scaffold , and is designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation. Its primary research value lies in investigating signaling pathways in non-small cell lung cancer (NSCLC) and other epithelial-derived malignancies where aberrant EGFR activation drives tumor proliferation and survival. The compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain , thereby blocking autophosphorylation and subsequent downstream activation of key pro-survival pathways such as MAPK/ERK and PI3K/Akt. Researchers utilize this inhibitor to elucidate mechanisms of acquired resistance to earlier-generation EGFR therapeutics and to explore novel combination treatment strategies. It serves as a critical tool compound for targeted cancer therapy development , enabling high-content screening, in vitro cell signaling studies, and in vivo xenograft model validation.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-7-8-18(13-19(16)24)31-22-21(26-27-31)23(33)30(15-25-22)14-20(32)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZODDTSLZFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of the piperazine moiety is particularly significant as it is known to enhance pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, potentially reducing inflammation and pain.
  • Antioxidant Properties : The compound may scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.

Anticancer Activity

Studies have demonstrated that similar triazole derivatives possess significant anticancer properties. For instance, a related compound was found to exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Triazole AHeLa15Apoptosis induction
Triazole BMCF710Cell cycle arrest

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. In vitro assays have indicated that it may inhibit COX-2 more selectively compared to COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Activity

The antioxidant capacity of the compound can be evaluated through assays measuring its ability to reduce oxidative stress markers. Preliminary studies suggest it effectively lowers levels of malondialdehyde (MDA) and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD).

In Vitro Studies

In a series of experiments, the compound was tested against various cell lines:

  • Cytotoxicity Assays : The compound exhibited varying degrees of cytotoxicity across different cancer cell lines.
  • Enzyme Inhibition Assays : It showed promising results in inhibiting COX enzymes with a selectivity ratio favoring COX-2.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Notable findings include:

  • Reduction in Tumor Growth : In xenograft models, administration of the compound led to significant reductions in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Scientific Research Applications

Anticancer Properties

Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. For instance, a related study demonstrated that triazolopyrimidines could target specific signaling pathways involved in cancer cell survival and growth .

Antimicrobial Activity

Compounds within this chemical class have also been evaluated for their antimicrobial properties. Some studies suggest that they possess activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting cellular processes or inhibiting essential enzymes in microbial cells .

Central Nervous System Disorders

The presence of piperazine moieties in the compound suggests potential applications in treating central nervous system disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression .

Anti-inflammatory Effects

Some derivatives of triazolopyrimidines have been reported to exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), making them candidates for further development in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Anticancer Study : A recent study evaluated a series of triazolopyrimidine derivatives for their anticancer efficacy against breast cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study focused on assessing the antimicrobial activity of similar compounds against multi-drug resistant strains of bacteria. The findings highlighted that modifications to the piperazine ring improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound A : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • Structural Difference : The 4-fluorobenzyl group replaces the 3-chloro-4-methylphenyl group.
  • Impact: Electronic Effects: Fluorine’s electron-withdrawing nature may reduce electron density at the triazolopyrimidinone core compared to the chloro-methylphenyl group.
Compound B : 3-(3-Chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • Structural Difference : A 3-chlorobenzyl group replaces the 3-chloro-4-methylphenyl group.
  • Impact :
    • Steric Effects : The benzyl group lacks the methyl substituent, reducing steric hindrance.
    • Bioavailability : The absence of a methyl group may decrease metabolic stability due to reduced steric protection against enzymatic degradation.

Variations at Position 6

Compound C : 3-(3-Chloro-4-methylphenyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • Structural Difference : The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group is replaced with an oxadiazole-linked ethoxyphenyl moiety.
  • Impact :
    • Solubility : The piperazine group in the target compound enhances water solubility via hydrogen bonding, whereas the oxadiazole-ethoxyphenyl group increases lipophilicity.
    • Receptor Binding : Piperazine’s basic nitrogen may facilitate interactions with acidic residues in target proteins, unlike the neutral oxadiazole.

Core Heterocycle Modifications

Compound D : Thieno[3,4-d]pyrimidin-4(3H)-one
  • Structural Difference: A thienopyrimidinone core replaces the triazolopyrimidinone.
  • Metabolic Stability: The triazolopyrimidinone’s fused triazole ring may confer greater resistance to oxidative metabolism compared to the thienopyrimidinone.

Physicochemical and Structural Data Comparison

Parameter Target Compound Compound A Compound B Compound D
Molecular Formula C23H21ClN8O2 (est.) C22H20FN7O2 C22H18ClN7O3 C10H6N2OS
Molecular Weight (g/mol) ~496.9 449.4 463.9 218.2
Key Substituents 3-Cl-4-MePh, Piperazine-ethyl 4-F-Bn, Piperazine-ethyl 3-Cl-Bn, Oxadiazole-ethyl Thienopyrimidinone core
logP (Estimated) ~2.8 ~2.1 ~3.2 ~1.5

Q & A

Q. What are the critical steps for optimizing the synthesis of this triazolopyrimidine derivative?

Answer: Synthesis optimization involves:

  • Multi-step pathways : Start with halogenated benzaldehyde precursors (e.g., 3-chloro-4-methylbenzaldehyde) coupled with triazole intermediates under acidic cyclization conditions to form the triazolopyrimidine core .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, with catalytic bases like triethylamine to enhance nucleophilic substitution at the pyrimidine C6 position .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can the molecular structure of this compound be rigorously characterized?

Answer: Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro-methylphenyl at C3, piperazinyl-ethyl at C6) and assess purity .
  • X-ray crystallography : Resolve the fused triazole-pyrimidine ring system and confirm stereoelectronic effects of the 4-phenylpiperazine group (e.g., dihedral angles influencing receptor binding) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular formula (C₃₂H₂₈ClN₉O₂) and detect isotopic patterns for chlorine .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer: Prioritize enzyme- or cell-based assays:

  • Kinase inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence polarization assays, given structural similarity to ATP-competitive triazolopyrimidines .
  • Antiproliferative activity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations after 72-hour exposure .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₃) or dopamine receptors, leveraging the 4-phenylpiperazine moiety’s affinity for GPCRs .

Advanced Research Questions

Q. How can in silico modeling elucidate potential biological targets?

Answer: Combine computational approaches:

  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) or GPCRs (e.g., 5-HT₃R), focusing on hydrogen bonding with the triazole N2 and hydrophobic interactions with the chloro-methylphenyl group .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C7-oxo, aromatic π-stacking with phenylpiperazine) using Schrödinger’s Phase .

Q. How should researchers address contradictions in reported biological activity data?

Answer: Conduct meta-analysis with attention to:

  • Assay variability : Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentrations in kinase assays) .
  • Cell line specificity : Validate results in isogenic pairs (e.g., wild-type vs. kinase-mutant lines) to rule out off-target effects .
  • Solubility adjustments : Re-test compounds in DMSO-free buffers (e.g., PEG-400/saline) to exclude solvent-induced artifacts .

Q. What experimental strategies can clarify the enzymatic inhibition mechanism?

Answer:

  • Competitive binding assays : Vary ATP concentrations in kinase assays; a rightward shift in IC₅₀ with increasing ATP indicates competitive inhibition .
  • Time-dependent inactivation : Pre-incubate the compound with enzymes (e.g., 30 minutes at 37°C) to test for irreversible binding via covalent modifications .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (H-bonding) interactions .

Q. What methodologies are appropriate for early-stage safety assessment?

Answer:

  • In vitro cytotoxicity : Screen in non-target cell lines (e.g., HEK293) using lactate dehydrogenase (LDH) release assays .
  • hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks, as phenylpiperazines may block potassium channels .
  • Acute toxicity in rodents : Administer 10–100 mg/kg doses orally to mice, monitoring weight loss and organ histopathology for 14 days .

Structural and Mechanistic Questions

Q. How does the 4-phenylpiperazine substituent influence pharmacokinetic properties?

Answer: The substituent enhances:

  • Solubility : Protonation of the piperazine nitrogen at physiological pH improves aqueous solubility .
  • Blood-brain barrier (BBB) penetration : LogP calculations (cLogP ~2.8) and P-gp efflux ratio assays (<2) suggest moderate CNS availability .
  • Metabolic stability : Incubate with liver microsomes; piperazine methylation reduces CYP3A4-mediated oxidation compared to unsubstituted analogs .

Q. What strategies can improve the compound’s stability under physiological conditions?

Answer:

  • pH stability profiling : Use HPLC to monitor degradation in buffers (pH 1–9) over 24 hours. Stabilize with lyophilization if acidic hydrolysis occurs at C7-oxo .
  • Light sensitivity testing : Expose to UV-Vis light (300–800 nm); add antioxidants (e.g., BHT) if photooxidation of the triazole ring is observed .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour); esterify labile groups (e.g., ethyl → tert-butyl) if esterase-mediated cleavage occurs .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Answer: Systematically modify:

  • C3 substituents : Replace 3-chloro-4-methylphenyl with fluorophenyl or methoxyphenyl to test halogen-π vs. hydrogen-bonding interactions .
  • C6 side chain : Substitute 2-oxo-ethyl with carbonyl or amide linkers to alter conformational flexibility and target engagement .
  • Triazole ring : Introduce methyl or cyano groups at N1 to modulate electron density and metabolic stability .

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